3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate
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Description
Molecular Structure Analysis
The general formula of the cycloalkanes is CnH2n where n is the number of carbons2. The naming of cycloalkanes follows a simple set of rules that are built upon the same basic steps in naming alkanes2.Chemical Reactions Analysis
In heterocyclic chemistry, imidazole containing moiety occupied a unique position1. In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs1.
Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties1. It is a white or colorless solid that is highly soluble in water and other polar solvents1. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms1.Safety And Hazards
As with all chemicals, safety and hazards would depend on the specific properties of the compound, its concentration, and how it’s handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety information.
Future Directions
Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems1. There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases. So, there is a great importance of heterocyclic ring containing drugs1.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is a general overview and may not apply directly to “3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate”.
properties
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]-5-methylfuran-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6/c1-4-19-12(17)9-7(3)21-11(15-8(16)6-14)10(9)13(18)20-5-2/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPNDAGHIZIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)OCC)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate |
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